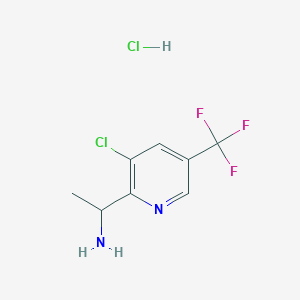![molecular formula C20H24O3 B1475131 1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone CAS No. 1424940-84-0](/img/structure/B1475131.png)
1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone
Descripción general
Descripción
1-(4-(4-Hydroxy-2-methoxyphenethyl)phenyl)-1-pentanone, commonly known as 4-hydroxy-2-methoxybenzyl phenyl ketone (HM-BK), is a chemical compound of the ketone family and is a derivative of the benzene ring. HM-BK is a white crystalline solid with a melting point of 145-147°C and a boiling point of 230-232°C. It is soluble in most organic solvents and has a molecular weight of 244.34 g/mol. HM-BK is a highly versatile compound and has been used in numerous scientific research applications.
Aplicaciones Científicas De Investigación
1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and has been used in the synthesis of a variety of other compounds, such as surfactants, dyes, and catalysts. This compound has also been used in the synthesis of a variety of other compounds, such as polyamides, polyketones, and polysulfones.
Mecanismo De Acción
1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone is a highly reactive compound and has been shown to react with a variety of compounds, including alcohols, amines, and carboxylic acids. This compound is also capable of forming a variety of complexes with metal ions, such as nickel, cobalt, and iron. This compound can form a variety of complexes with metal ions, which can then be used in a variety of reactions, such as the formation of polymers, the synthesis of pharmaceuticals, and the synthesis of agrochemicals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. This compound has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. This compound has also been shown to inhibit the activity of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone is a highly versatile compound and has a number of advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in a variety of reactions. This compound is also relatively stable and is not prone to decomposition. This compound is also relatively easy to synthesize, and can be synthesized via a number of methods. However, this compound is a highly reactive compound and can be toxic if not handled properly.
Direcciones Futuras
1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone has a wide range of potential applications in the future. It has been shown to inhibit the activity of a number of enzymes, which could be used to develop new drugs for the treatment of a variety of diseases. This compound could also be used to develop new materials, such as polymers, which could be used in a variety of applications. This compound could also be used to develop new catalysts, which could be used in a variety of reactions, such as the synthesis of pharmaceuticals and agrochemicals. This compound could also be used to develop new dyes and pigments, which could be used in a variety of applications. Finally, this compound could be used to develop new surfactants, which could be used in a variety of applications.
Propiedades
IUPAC Name |
1-[4-[2-(4-hydroxy-2-methoxyphenyl)ethyl]phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-4-5-19(22)16-9-6-15(7-10-16)8-11-17-12-13-18(21)14-20(17)23-2/h6-7,9-10,12-14,21H,3-5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLKEPLQJYMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)CCC2=C(C=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



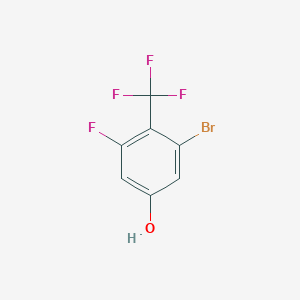
![Tert-butyl (4-formyl-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475057.png)
![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)

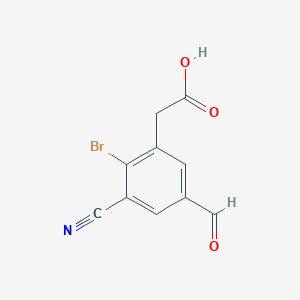
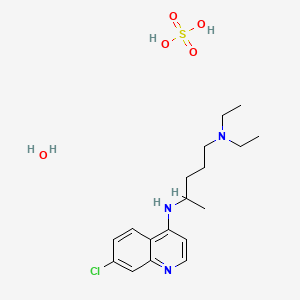
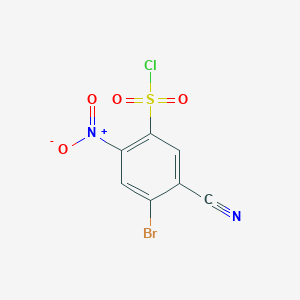
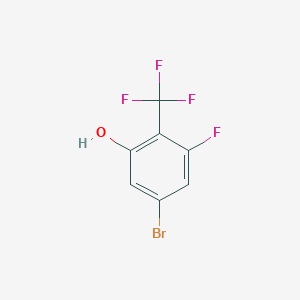
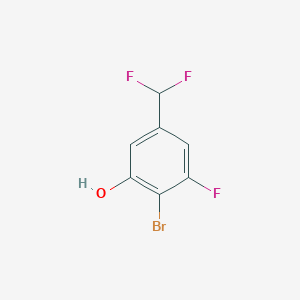
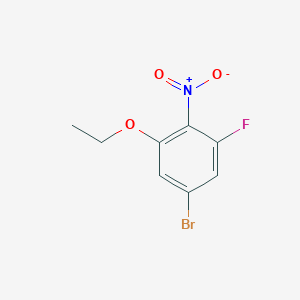
![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)

